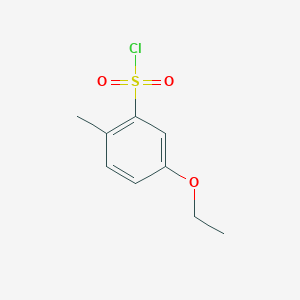

5-Ethoxy-2-methyl-benzenesulfonyl chloride

Beschreibung

Significance of Sulfonyl Chloride Moieties in Organic Transformations

The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, rendering the sulfur atom highly electrophilic and the chloride ion an excellent leaving group.

This inherent reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. youtube.com These reactions are fundamental in the construction of numerous organic molecules. Sulfonamides, in particular, are a prominent structural motif in a vast number of pharmaceuticals, agrochemicals, and dyes.

Overview of Substituted Benzenesulfonyl Chlorides as Precursors in Complex Molecular Architectures

The true versatility of benzenesulfonyl chlorides is realized when the benzene (B151609) ring is adorned with various substituents. These substituents can modulate the reactivity of the sulfonyl chloride group and introduce additional functionalities into the target molecule. The nature and position of these substituents are crucial in directing the synthetic pathway and influencing the properties of the final product.

Substituted benzenesulfonyl chlorides, such as 5-Ethoxy-2-methyl-benzenesulfonyl chloride, are valuable precursors for creating complex molecular architectures. The presence of the ethoxy and methyl groups on the benzene ring can influence the electronic and steric environment of the reaction center, potentially leading to regioselective reactions. These substituted patterns are often by design, serving as key components in the synthesis of targeted molecules with specific biological or material properties. A general method for preparing substituted benzenesulfonyl chlorides involves the diazotization of a substituted aniline (B41778) followed by chlorosulfonation. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 187471-28-9 |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Synonyms | 2-ethoxy-5-methylbenzene-1-sulfonyl chloride, chloro(2-ethoxy-5-methylphenyl)sulfone |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11ClO3S |

|---|---|

Molekulargewicht |

234.70 g/mol |

IUPAC-Name |

5-ethoxy-2-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)9(6-8)14(10,11)12/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

XPHCSEBGHIZXNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)C)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Ethoxy 2 Methyl Benzenesulfonyl Chloride and Analogous Arylsulfonyl Chlorides

Established Routes for Arylsulfonyl Chloride Synthesis

The synthesis of arylsulfonyl chlorides is a cornerstone of organic synthesis, providing key intermediates for a vast array of pharmaceuticals and agrochemicals. rsc.org Several robust methods have been developed for their preparation.

Chlorosulfonation of Aromatic Precursors

Direct chlorosulfonation is a prevalent method for introducing a chlorosulfonyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. organic-chemistry.orggoogle.com The reaction of an aromatic compound, such as benzene (B151609) or its derivatives, with chlorosulfonic acid leads to the formation of the corresponding arylsulfonyl chloride. khanacademy.orgchegg.com An excess of chlorosulfonic acid is often used to drive the reaction to completion. chemicalbook.com The primary drawback of this method is its potential lack of regioselectivity, as the position of the incoming sulfonyl chloride group is dictated by the electronic effects of the substituents already present on the aromatic ring, which can lead to a mixture of regioisomers. libretexts.org

For the synthesis of 5-Ethoxy-2-methyl-benzenesulfonyl chloride, the immediate precursor would be 4-ethoxytoluene. The chlorosulfonation of 4-ethoxytoluene with chlorosulfonic acid would be the most direct route to the final product. The ethoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The position of the incoming chlorosulfonyl group will be directed to the positions ortho and para to these substituents. In 4-ethoxytoluene, the positions ortho to the ethoxy group are 3 and 5, and the position para is occupied by the methyl group. The positions ortho to the methyl group are 3 and 5, and the position para is occupied by the ethoxy group. Therefore, the incoming electrophile will be directed to positions 3 and 5. The strong directing effect of the ethoxy group would likely favor substitution at these positions.

Conversion from Benzenesulfonic Acids or their Salts

An alternative route to arylsulfonyl chlorides involves the conversion of benzenesulfonic acids or their corresponding salts. organic-chemistry.org These precursors can be treated with a variety of chlorinating agents to yield the desired sulfonyl chloride. Commonly used reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemicalbook.commasterorganicchemistry.com This method is particularly useful when the desired sulfonic acid is readily available or when direct chlorosulfonation provides poor regioselectivity. The reaction conditions can be harsh, which may not be suitable for sensitive substrates. masterorganicchemistry.com For instance, the sodium salt of a sulfonic acid can be reacted with phosphorus pentachloride or thionyl chloride to produce the sulfonyl chloride. masterorganicchemistry.comchemguide.co.uk

A plausible synthetic sequence for this compound via this method would first involve the sulfonation of 4-ethoxytoluene to produce 5-ethoxy-2-methyl-benzenesulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Halogenation of Sulfonic Acid Derivatives

The halogenation of various sulfonic acid derivatives also provides a pathway to sulfonyl chlorides. For example, thiophenols or aryl disulfides can be oxidized with chlorine in an aqueous medium to form the corresponding arylsulfonyl chloride. organic-chemistry.org Another approach involves the reaction of an olefin sulfide (B99878) with a halogen, such as chlorine or bromine, in an aqueous medium. masterorganicchemistry.com While these methods are established, they are generally less common for the synthesis of simple substituted benzenesulfonyl chlorides compared to direct chlorosulfonation or conversion from sulfonic acids.

Strategies for Introducing Ethoxy and Methyl Substituents onto the Benzenesulfonyl Chloride Core

The specific substitution pattern of this compound requires careful consideration of the regiochemical outcomes of the reactions used to introduce the functional groups.

Regioselective Functionalization of Benzene Rings

The synthesis of the core structure, 4-ethoxytoluene, is a critical first step. This can be achieved through several methods, with the choice often depending on the availability of starting materials.

One common strategy is the Friedel-Crafts alkylation of an appropriately substituted benzene derivative. For example, the methylation of ethoxybenzene could be considered. However, Friedel-Crafts alkylation reactions are known to have limitations, including the potential for polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com The reaction of ethoxybenzene with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would likely yield a mixture of ortho- and para-methylated products due to the ortho-, para-directing nature of the ethoxy group. wvu.edu

A more controlled approach to 4-ethoxytoluene is often preferred to ensure a high yield of the desired isomer.

Etherification Strategies for Ethoxy Group Introduction

The Williamson ether synthesis is a highly reliable and widely used method for the preparation of ethers, including aryl ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. To synthesize 4-ethoxytoluene, the most logical approach using this method is the reaction of the sodium or potassium salt of 4-methylphenol (p-cresol) with an ethylating agent such as ethyl bromide or ethyl iodide. libretexts.org

The synthesis would proceed in two steps:

Deprotonation of 4-methylphenol with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide.

Reaction of the resulting 4-methylphenoxide with an ethyl halide (e.g., ethyl bromide) via an Sₙ2 reaction to form 4-ethoxytoluene.

This method is generally high-yielding and avoids the regioselectivity issues associated with methods like Friedel-Crafts alkylation.

Interactive Data Table: Synthetic Strategies

| Target Compound | Precursor | Key Reaction | Reagents |

| This compound | 4-Ethoxytoluene | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) |

| 4-Ethoxytoluene | 4-Methylphenol (p-Cresol) | Williamson Ether Synthesis | 1. NaOH or NaH2. CH₃CH₂Br |

| This compound | 5-Ethoxy-2-methyl-benzenesulfonic acid | Chlorination | SOCl₂ or PCl₅ |

Alkylation Methods for Methyl Group Placement

The placement of a methyl group on the aromatic ring is a critical step in the synthesis of molecules like this compound. This is typically achieved through electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation, or by starting with a pre-alkylated raw material. For the specific target compound, the synthesis would likely commence with a precursor already containing the methyl group, such as p-cresol (B1678582) or 4-methylphenol. The subsequent steps would then involve etherification to introduce the ethoxy group, followed by chlorosulfonation.

While direct alkylation of a pre-existing benzenesulfonyl chloride is not a common synthetic route due to the deactivating nature of the sulfonyl chloride group, the alkylation of sulfonamides is a well-established method for modifying the nitrogen atom. organic-chemistry.org For instance, various sulfonamides can undergo N-alkylation with alcohols using manganese dioxide as a catalyst under solvent-free conditions. organic-chemistry.org This highlights that alkylation reactions are prevalent in the broader chemistry of sulfonyl-containing compounds, though typically not for the direct introduction of a methyl group onto the aromatic ring of a sulfonyl chloride.

Novel Synthetic Protocols Applicable to Substituted Benzenesulfonyl Chlorides

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for preparing substituted benzenesulfonyl chlorides. These modern protocols often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to traditional methods.

Catalytic Approaches in Sulfonyl Chloride Formation

Catalytic systems have revolutionized the synthesis of arylsulfonyl chlorides, offering alternatives to harsh classical methods like chlorosulfonation with chlorosulfonic acid.

Palladium-Catalyzed Chlorosulfonylation: A notable development is the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov This method demonstrates significant functional group tolerance and proceeds under mild conditions. nih.gov The use of a palladium catalyst with a specific ligand can promote the formation of the carbon-sulfur bond, enabling the installation of the sulfonyl chloride group. nih.gov

Copper-Catalyzed Reactions: Copper salts, such as cuprous chloride (CuCl), are effective catalysts in Sandmeyer-type reactions for producing arylsulfonyl chlorides from aryldiazonium salts. acs.orgorgsyn.org This approach can be performed in aqueous acidic conditions, which presents advantages over methods requiring anhydrous organic solvents. researchgate.net A one-pot, three-component reaction using aromatic ketones, sodium sulfinates, and organic azides, catalyzed by copper(II) chloride, has been developed for the synthesis of 4-sulfonyl-1,2,3-triazoles, showcasing the utility of copper catalysis in forming sulfonyl-containing heterocycles. nih.gov

Photocatalytic Synthesis: A more sustainable approach involves the use of heterogeneous photocatalysts. For example, potassium poly(heptazine imide), a metal-free carbon nitride material, can catalyze the synthesis of arylsulfonyl chlorides from aryldiazonium salts under visible light irradiation at room temperature. acs.org This method is tolerant of a wide range of functional groups and offers a green alternative to traditional Meerwein chlorosulfonylation. acs.org

| Catalytic Method | Catalyst | Starting Materials | Key Features |

| Palladium-Catalyzed Chlorosulfonylation | Palladium complexes | Arylboronic acids | Mild conditions, high functional group tolerance. nih.gov |

| Copper-Catalyzed Sandmeyer-type Reaction | Copper(I) or Copper(II) salts | Aryldiazonium salts | Can be performed in aqueous media. acs.orgresearchgate.net |

| Heterogeneous Photocatalysis | Potassium poly(heptazine imide) | Aryldiazonium salts | Metal-free, visible light, room temperature. acs.org |

Multi-component Reactions for Sulfonylation Reagents

Multi-component reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. researchgate.netopenaccesspub.org

Recent progress has been made in multi-component reactions that utilize sulfur dioxide (SO2) surrogates, such as DABCO·(SO2)2, to introduce the sulfonyl group. bohrium.com These reactions provide access to a variety of sulfonyl-containing compounds. researchgate.netbohrium.com For instance, a copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed for the synthesis of β-keto sulfones. rsc.org This process involves the generation of a sulfonyl radical as a key intermediate. rsc.org Another example is a three-component reaction for synthesizing 4-sulfonyl-1,2,3-triazoles from aromatic ketones, sodium sulfinates, and azides. nih.gov These MCRs represent a powerful strategy for creating diverse sulfonylation reagents and products. openaccesspub.org

Preparation of Specific Substituted Benzenesulfonyl Chlorides as Synthetic Intermediates

The synthesis of specifically substituted benzenesulfonyl chlorides is often a crucial step in the production of pharmaceuticals and other fine chemicals. Various methods have been patented and published for their preparation.

A common route involves the diazotization of a substituted aniline (B41778), followed by a reaction that introduces the sulfonyl chloride group. google.comgoogle.com For example, a substituted aniline can be reacted with sodium nitrite (B80452) and then with a sulfur dioxide source in the presence of a copper catalyst. orgsyn.orggoogle.com Continuous flow reactors are also being employed for the chlorosulfonylation of in-situ generated diazonium salts, offering a safer and more scalable process. nih.gov

The synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride has been achieved by treating the N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid with a mixture of N,N-dimethylformamide and thionyl chloride. prepchem.com Another patented method describes the preparation of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, which starts from methyl salicylate (B1505791) and involves a chlorosulfonation step using chlorosulfonic acid and thionyl chloride to create a key sulfonyl chloride intermediate. google.com

| Target Compound | Starting Material | Key Reagents | Reference |

| Substituted benzenesulfonyl chlorides | Substituted anilines | Sodium nitrite, SO2 source, Cu catalyst | orgsyn.orggoogle.com |

| 5-acetyl-2-methylbenzenesulfonyl chloride | N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid | N,N-dimethylformamide, Thionyl chloride | prepchem.com |

| 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester | Methyl salicylate | Chlorosulfonic acid, Thionyl chloride | google.com |

| m-Trifluoromethylbenzenesulfonyl chloride | m-Aminobenzotrifluoride | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Cuprous chloride | orgsyn.org |

Reactivity and Reaction Mechanisms of 5 Ethoxy 2 Methyl Benzenesulfonyl Chloride

Nucleophilic Reactivity at the Sulfonyl Group

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of the chemistry of arylsulfonyl chlorides. These reactions can proceed through different mechanistic pathways, including a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate sulfur intermediate. nih.gov The preferred pathway is influenced by the nucleophile, substrate structure, and solvent conditions. mdpi.com For most reactions of arenesulfonyl chlorides, including hydrolysis and reactions with amines and alcohols, the mechanism is generally considered to be SN2-like. nih.govrsc.org

Mechanisms of Hydrolysis of Sulfonyl Chlorides

The hydrolysis of aromatic sulfonyl chlorides is a fundamental reaction that has been the subject of extensive mechanistic study. In neutral or acidic aqueous solutions, the reaction proceeds through a bimolecular (SN2) mechanism where a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. rsc.orgosti.gov This leads to the formation of the corresponding sulfonic acid.

Studies on various substituted benzenesulfonyl chlorides have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. osti.govnih.gov The hydrolysis of aromatic sulfonyl chlorides in water is generally thought to follow an SN2 mechanism. rsc.org In strongly acidic solutions, the proposed rate-determining step is the transformation of a pre-formed complex between the sulfonyl chloride and water into the final products. osti.gov Some research also suggests that hydrolysis can proceed via two pathways: one involving a neutral, cyclic intermediate with a pentacoordinate sulfur atom, and another involving an anionic intermediate, with the latter's contribution increasing with electron-withdrawing substituents. researchgate.net

For alkanesulfonyl chlorides with an α-hydrogen, the mechanism can shift from direct nucleophilic attack to an elimination-addition (sulfene) pathway in the presence of a base. acs.org However, for aromatic sulfonyl chlorides like 5-ethoxy-2-methyl-benzenesulfonyl chloride, which lack an α-hydrogen, the direct nucleophilic substitution pathway is dominant.

Nucleophilic Displacement by Nitrogenous Bases for Sulfonamide Formation

The reaction of sulfonyl chlorides with primary and secondary amines is a widely used method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. rsc.orgthieme-connect.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed. researchgate.net

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide. rsc.orgyoutube.com The reaction is generally considered to proceed via a one-step, SN2-type mechanism. nih.gov The reactivity is higher for primary amines compared to secondary amines due to reduced steric hindrance and greater nucleophilicity. rsc.org

Table 1: Comparison of Reactivity in Sulfonamide Formation

| Amine Type | Relative Reactivity | Mechanistic Notes |

| Primary Amines | High | Less sterically hindered, more rapid reaction. rsc.org |

| Secondary Amines | Moderate | Slower reaction due to increased steric bulk around the nitrogen. rsc.org |

| Aromatic Amines | Variable | Reactivity is influenced by substituents on the aromatic ring. rsc.org |

Reactions with Oxygen-Containing Nucleophiles for Sulfonate Ester Synthesis

Similar to the formation of sulfonamides, sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols or phenols. periodicchemistry.comorganic-chemistry.org This reaction also typically requires a base, such as pyridine, to scavenge the HCl produced. youtube.comyoutube.com

The mechanism involves the nucleophilic oxygen of the alcohol attacking the sulfur atom of the sulfonyl chloride in an SN2-like displacement of the chloride. youtube.comyoutube.com An important feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon atom is retained. libretexts.org This makes the conversion of alcohols to sulfonate esters, such as tosylates or mesylates, a valuable strategy in organic synthesis for transforming a poor leaving group (-OH) into an excellent leaving group (-OTs, -OMs). periodicchemistry.comlibretexts.org The resulting sulfonate anion is a very weak base and a stable leaving group due to the delocalization of the negative charge across its three oxygen atoms. periodicchemistry.com

Electrophilic Reactivity of the Aromatic Ring

While the primary reactivity of this compound is centered on the sulfonyl group, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions is dictated by the combined directing effects of the three substituents: the 2-methyl group, the 5-ethoxy group, and the 1-sulfonyl chloride group.

-SO₂Cl (Sulfonyl chloride) group: This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it (C3 and C5). libretexts.orgyoutube.com

-CH₃ (Methyl) group: This is a weakly activating group and an ortho-, para-director due to its inductive electron-donating effect. libretexts.orgyoutube.com

-OCH₂CH₃ (Ethoxy) group: This is a strongly activating group and an ortho-, para-director. Its strong electron-donating resonance effect overrides its inductive withdrawal, significantly increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com

In this compound, the positions on the ring are influenced as follows:

C3: Meta to -SO₂Cl, ortho to -CH₃.

C4: Para to -CH₃, ortho to -OCH₂CH₃.

C6: Ortho to -SO₂Cl, meta to -OCH₂CH₃.

The powerful activating and ortho-, para-directing effect of the ethoxy group is expected to dominate. Therefore, electrophilic substitution would most likely occur at the positions ortho and para to it. The position para to the ethoxy group is already occupied by the sulfonyl chloride. The two ortho positions are C4 and C6. The C4 position is also para to the activating methyl group, making it highly activated. The C6 position is ortho to the deactivating sulfonyl chloride group, which would disfavor substitution. Consequently, electrophilic attack is most likely to occur at the C4 position .

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -SO₂Cl | Strongly Deactivating | Meta libretexts.orgyoutube.com |

| -CH₃ | Weakly Activating | Ortho, Para libretexts.orgyoutube.com |

| -OCH₂CH₃ | Strongly Activating | Ortho, Para libretexts.orgyoutube.com |

Metal-Catalyzed and Radical-Mediated Transformations

Modern synthetic methods have expanded the utility of sulfonyl chlorides beyond traditional nucleophilic substitutions to include metal-catalyzed and radical-based reactions.

Copper(I)-Catalyzed Sulfonylation of Organometallic Reagents

Copper-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-sulfur bonds. While the direct sulfonylation of organometallic reagents with sulfonyl chlorides can be complex, related transformations highlight the potential of this chemistry. For instance, copper(I) catalysts have been successfully employed in the tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides. rsc.org In these reactions, the copper(I) species is believed to initiate the process by reacting with the sulfonyl chloride to generate a sulfonyl radical. rsc.orgacs.org

This radical can then engage in further reactions. This type of copper-mediated radical generation from sulfonyl chlorides is a key step in various difunctionalization reactions of unsaturated systems. acs.org The general principle involves the single-electron transfer from a low-valent copper species to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a copper(II)-chloride species, which can then participate in catalytic cycles.

Palladium-Catalyzed Reactions Involving Arylsulfonyl Chlorides

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orguwindsor.canih.gov Arylsulfonyl chlorides, including this compound, can participate in these reactions, typically acting as electrophilic partners. The general catalytic cycle for these reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com

The cycle begins with the oxidative addition of the arylsulfonyl chloride to a low-valent palladium(0) complex. youtube.comyoutube.com This step involves the cleavage of the sulfur-chlorine bond and the formation of an arylpalladium(II) intermediate. The reactivity in this step can be influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the aryl group. wiley.com Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides. nih.gov

Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the chloride. youtube.com The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled, forming the new cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

A notable application of palladium catalysis with arylsulfonyl chlorides is in desulfinative cross-coupling reactions. In these reactions, the sulfonyl chloride group is not incorporated into the final product but serves as a leaving group, with extrusion of sulfur dioxide (SO₂). acs.orgrsc.org This allows for the formation of biaryl compounds from arylsulfonyl chlorides and other aryl partners like arylboronic acids or sodium arylsulfinates. rsc.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of Arylsulfonyl Chlorides

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Ar-SO₂Cl bond, forming an Ar-Pd(II)-SO₂Cl intermediate. |

| Transmetalation | An organometallic reagent (R'-M) reacts with the Pd(II) intermediate, transferring the R' group to the palladium and forming an Ar-Pd(II)-R' species. |

| Reductive Elimination | The Ar and R' groups on the palladium complex couple, forming the Ar-R' product and regenerating the Pd(0) catalyst. |

Homolytic Cleavage in Sulfonylation Processes

Beyond ionic pathways, arylsulfonyl chlorides can undergo homolytic cleavage of the sulfur-chlorine bond to generate sulfonyl radicals (ArSO₂•). youtube.comchemistrysteps.comlibretexts.orgyoutube.com This process, where the two electrons in the S-Cl bond are distributed evenly between the two atoms, is often initiated by light (photocatalysis) or radical initiators. youtube.comchemistrysteps.comyoutube.com The formation of these radicals opens up a variety of sulfonylation reactions. magtech.com.cn

Visible-light-induced photocatalysis has emerged as a mild and efficient method for generating sulfonyl radicals from arylsulfonyl chlorides. lookchem.comlookchem.comacs.orgresearchgate.net In a typical photocatalytic cycle, a photocatalyst, upon absorbing light, becomes excited and can then transfer an electron to the arylsulfonyl chloride. This results in the cleavage of the S-Cl bond and the formation of an arylsulfonyl radical and a chloride anion. acs.orgrsc.org

Once generated, the arylsulfonyl radical can participate in various addition reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn This allows for the direct introduction of the arylsulfonyl group into organic molecules, forming valuable sulfone products. The regioselectivity and stereoselectivity of these radical additions are key aspects of their synthetic utility. The process can be highly chemoselective, with the potential to switch between arylation and arylsulfonylation by adjusting reaction conditions such as temperature. lookchem.com

The energy required for homolytic bond cleavage is known as the bond dissociation energy (BDE). chemistrysteps.com This is an endothermic process, meaning it requires an input of energy. chemistrysteps.com The subsequent reactions of the generated radicals are typically exothermic.

Sulfonylation through Main-Group Element Intermediates

Arylsulfonyl chlorides can react with main-group organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds. rsc.orgwisc.eduorganic-chemistry.orguwimona.edu.jm These reactions are fundamental in organic synthesis for the formation of sulfones and other sulfur-containing compounds.

The reaction of an arylsulfonyl chloride with a Grignard reagent (R'MgX) typically leads to the formation of a sulfone (ArSO₂R'). rsc.org In this process, the organomagnesium compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond. To achieve high yields of the desired ketone from the reaction of Grignard reagents with acid chlorides, the reactivity of the Grignard reagent can be moderated by using additives like bis[2-(N,N-dimethylamino)ethyl] ether. wisc.eduorganic-chemistry.org

Similarly, organolithium reagents (R'Li) react with arylsulfonyl chlorides to yield sulfones. Due to their high reactivity, these reactions are often carried out at low temperatures to prevent side reactions.

The use of main-group organometallics provides a direct route to unsymmetrical sulfones. For a compound like this compound, reaction with various Grignard or organolithium reagents would allow for the synthesis of a diverse library of sulfones with different alkyl or aryl R' groups.

Table 2: Reactions of Arylsulfonyl Chlorides with Main-Group Organometallics

| Reagent Type | General Formula | Product |

|---|---|---|

| Grignard Reagent | R'MgX | Aryl Sulfone (ArSO₂R') |

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms, energetics, and transition states of reactions involving arylsulfonyl chlorides. mdpi.comdoaj.orgtandfonline.comrsc.org These theoretical studies offer a detailed understanding of reaction pathways that can be difficult to probe experimentally.

For nucleophilic substitution reactions at the sulfur center of arylsulfonyl chlorides, DFT calculations can help to distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism. mdpi.comdoaj.org These calculations can model the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. mdpi.comdoaj.org

DFT calculations have also been used to elucidate the mechanisms of more complex reactions, such as olefination reactions involving sulfonyl halides. tandfonline.com These studies can reveal the energetic profiles of multi-step processes, including addition, cyclization, and fragmentation steps, and help to explain the observed stereoselectivity of the products. tandfonline.com

In the context of this compound, theoretical studies can predict how the electron-donating ethoxy and methyl groups influence the geometry and electronic structure of the molecule and its transition states. For example, these substituents are expected to affect the electrophilicity of the sulfur atom and the stability of any charged intermediates, thereby influencing the reaction rates and pathways. DFT calculations can quantify these electronic and steric effects, providing a deeper understanding of the compound's reactivity. mdpi.com

Derivatization and Functionalization Strategies Employing 5 Ethoxy 2 Methyl Benzenesulfonyl Chloride

Synthesis of Substituted Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of sulfonamide synthesis. This reaction, often conducted in the presence of a base to neutralize the hydrogen chloride byproduct, is broadly applicable.

Reaction with Aliphatic and Aromatic Amines

The formation of sulfonamides from 5-ethoxy-2-methyl-benzenesulfonyl chloride and various amines is a standard application of its reactivity. The general method involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as a scavenger for the HCl generated during the reaction.

While extensive libraries of sulfonamides have been created using various sulfonyl chlorides, specific examples detailing the reaction of this compound with a wide range of aliphatic and aromatic amines are not extensively documented in dedicated studies. However, the principles of these syntheses are well-established. For instance, the reaction between aniline (B41778) derivatives and benzenesulfonyl chlorides is a common method for producing N-phenylbenzenesulfonamides.

Table 1: Representative Reaction of this compound with Amines

No specific experimental data for this compound was found in the surveyed literature. The table below is a generalized representation.

| Amine Reactant | Base | Solvent | General Product Structure |

|---|---|---|---|

| Aliphatic Amine (e.g., Propylamine) | Pyridine | Dichloromethane (DCM) | N-propyl-5-ethoxy-2-methylbenzenesulfonamide |

Formation of Complex Heterocyclic Sulfonamide Derivatives

The synthesis of sulfonamides incorporating heterocyclic rings is a significant area of medicinal chemistry, as these scaffolds are present in numerous therapeutic agents. These complex derivatives can be formed by reacting this compound with an amine that is part of a heterocyclic system or by using the sulfonamide in subsequent reactions to build a heterocyclic ring.

The installation of a sulfonamide moiety onto five-membered heterocyclic rings, for example, has been a strategy in the development of various enzyme inhibitors. The general approach involves reacting a heterocyclic amine with a sulfonyl chloride. While this method is widely used for compounds like benzenesulfonyl chloride, specific research detailing the synthesis of a diverse range of complex heterocyclic sulfonamides starting from this compound is not prominently featured in available literature.

Preparation of Sulfonate Esters

Sulfonate esters are another major class of derivatives accessible from sulfonyl chlorides, formed through reaction with alcohols.

O-Sulfonylation of Hydroxyl Groups

The reaction between an alcohol or phenol (B47542) and this compound results in the formation of a sulfonate ester. This O-sulfonylation is typically carried out in the presence of a base, such as pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. The resulting 5-ethoxy-2-methylbenzenesulfonate esters can be stable compounds themselves or serve as excellent leaving groups in subsequent nucleophilic substitution reactions.

General protocols for the sulfonylation of alcohols are well-established, offering high yields for a variety of substrates. However, specific studies focusing on the O-sulfonylation of a broad scope of alcohols using this compound are not detailed in the reviewed scientific literature.

Table 2: Representative O-Sulfonylation using this compound

No specific experimental data for this compound was found in the surveyed literature. The table below is a generalized representation.

| Alcohol Reactant | Base | Solvent | General Product Structure |

|---|---|---|---|

| Aliphatic Alcohol (e.g., Ethanol) | Pyridine | Dichloromethane (DCM) | Ethyl 5-ethoxy-2-methylbenzenesulfonate |

Dehydroxylative Sulfonylation Approaches

Dehydroxylative sulfonylation is a more advanced technique where a hydroxyl group is directly replaced by a sulfonyl group, effectively forming a C-SO2 bond rather than a C-O-SO2 bond. These reactions typically involve in-situ activation of the alcohol. One modern approach involves a phosphine (B1218219)/iodoalkane system to activate the alcohol, allowing it to react with a sulfinate salt. This method transforms an alcohol into a sulfone.

This type of reaction expands the utility of alcohols in synthesis beyond simple O-sulfonylation. However, the application of these specific dehydroxylative sulfonylation methods to generate sulfones from this compound or its corresponding sulfinate is not described in the surveyed literature.

Applications in Carbon-Carbon Bond Formation

The use of sulfonyl groups in carbon-carbon bond formation often involves their removal (desulfonylation) to trigger a coupling event. For instance, visible light-mediated photoredox catalysis can initiate the desulfonylation of sulfonyl chlorides to generate aryl radicals, which can then participate in C-C bond-forming reactions. While this is a known strategy for some sulfonyl chlorides, there are no specific, documented examples of this compound being used in such transformations in the reviewed literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon bonds. While aryl halides are the most common coupling partners, the utility of sulfonyl chlorides as electrophiles in such transformations is a growing area of interest. Benzenesulfonyl chlorides have been demonstrated to participate in palladium-catalyzed direct arylations, offering a regioselective route to biaryl compounds. rsc.org

Specifically, the palladium-catalyzed coupling of benzenesulfonyl chlorides with thiophene (B33073) derivatives provides access to β-arylated thiophenes. rsc.org This reaction proceeds with readily available catalysts and bases, and importantly, does not require an oxidant or a specialized ligand. rsc.org The reaction tolerates a variety of substituents on both the benzene (B151609) ring and the thiophene moiety. rsc.org Given this precedent, it is highly probable that this compound can serve as a competent electrophile in similar palladium-catalyzed cross-coupling reactions. The ethoxy and methyl substituents on the benzene ring may influence the electronic properties and steric hindrance of the sulfonyl chloride, potentially affecting reaction rates and yields.

Below is a representative table of conditions for the palladium-catalyzed cross-coupling of a generic aryl sulfonyl chloride with a heterocycle, which could be adapted for this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 100-120 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

| Reactants | Aryl Sulfonyl Chloride, Heterocycle (e.g., Thiophene) |

Further exploration into the scope of coupling partners for this compound, including various boronic acids (Suzuki-Miyaura coupling) and organozinc reagents (Negishi coupling), would be a valuable extension of this chemistry. The electronic and steric nature of the substituents on this compound could offer unique reactivity profiles compared to unsubstituted benzenesulfonyl chloride.

Role in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a strategy that introduces chemical modifications to complex molecules, such as drug candidates, at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs with potentially improved properties without the need for de novo synthesis. acs.orgacs.org Sulfonamides are common functionalities in pharmaceuticals, and their conversion to sulfonyl chlorides in a late-stage context opens up a plethora of possibilities for further derivatization. nih.govresearchgate.netresearchgate.net

A recently developed method enables the conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent. nih.govresearchgate.net This transformation proceeds under mild conditions and exhibits high selectivity for the NH₂ group of the sulfonamide, tolerating a wide range of sensitive functional groups. nih.govresearchgate.netresearchgate.net This protocol could be applied to a primary sulfonamide derived from this compound. Once the sulfonyl chloride is reformed in a late-stage manner, it can be reacted with a variety of nucleophiles to introduce new functionalities.

For instance, the in-situ generated sulfonyl chloride can be coupled with amines, alcohols, or thiols to furnish new sulfonamides, sulfonate esters, or thioethers, respectively. This strategy significantly enhances the structural diversity that can be achieved from a single sulfonamide precursor. The application of this LSF protocol to derivatives of this compound could facilitate the exploration of structure-activity relationships in medicinal chemistry programs.

Role As a Pivotal Intermediate in Complex Organic Synthesis

Precursor for the Synthesis of Bioactive Molecule Frameworks

No specific examples were found where 5-Ethoxy-2-methyl-benzenesulfonyl chloride serves as a direct precursor for the construction of known bioactive molecular frameworks.

Integration into Multi-Step Reaction Sequences

There is a lack of documented multi-step reaction sequences that specifically incorporate this compound as a key intermediate.

Enabling Synthesis of Highly Functionalized Target Compounds

Detailed research findings on the use of this compound to introduce the 5-ethoxy-2-methylbenzenesulfonyl group into complex molecules, thereby enabling the synthesis of highly functionalized target compounds, are not described in the accessible literature.

While general information exists for related compounds, the specific data required to elaborate on the synthetic utility of this compound remains un-documented in the public domain.

Spectroscopic Analysis and Structural Characterization of 5 Ethoxy 2 Methyl Benzenesulfonyl Chloride and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 5-Ethoxy-2-methyl-benzenesulfonyl chloride, the distinct electronic environments of the protons would result in a series of characteristic signals. The aromatic protons on the benzene (B151609) ring are expected to appear as multiplets or distinct doublets and doublets of doublets in the range of 7.0-8.0 ppm. The ethoxy group would be identified by a quartet around 4.1 ppm (for the -CH₂- group) and a triplet near 1.4 ppm (for the -CH₃ group), showing the typical coupling between adjacent methylene (B1212753) and methyl protons. The methyl group attached directly to the benzene ring would present as a singlet at approximately 2.5 ppm.

For synthetic products, such as N-substituted sulfonamides derived from this compound, the ¹H NMR spectrum would show additional signals. For instance, a sulfonamide would exhibit a characteristic N-H proton signal, the chemical shift of which can vary widely depending on the solvent and concentration, but is often observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | m |

| Ethoxy -CH₂- | ~4.1 | q |

| Ring -CH₃ | ~2.5 | s |

| Ethoxy -CH₃ | ~1.4 | t |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected. The aromatic carbons would resonate in the region of 120-150 ppm. The carbon of the ethoxy group bonded to the aromatic ring would appear around 64 ppm, while the methyl carbon of the ethoxy group would be found further upfield, near 15 ppm. The methyl carbon directly attached to the benzene ring is anticipated to have a chemical shift of approximately 20 ppm. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-S | ~145 |

| Aromatic C-O | ~160 |

| Other Aromatic C | 115 - 135 |

| Ethoxy -CH₂- | ~64 |

| Ring -CH₃ | ~21 |

| Ethoxy -CH₃ | ~15 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the most prominent absorption bands would be from the sulfonyl chloride group. Strong, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely appear as two bands corresponding to asymmetric and symmetric vibrations around 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

For sulfonamide derivatives, the IR spectrum would show a distinct N-H stretching band, typically in the range of 3200-3400 cm⁻¹. The S=O stretching frequencies in sulfonamides are generally found at slightly lower wavenumbers compared to the sulfonyl chloride.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1375 - 1400 |

| S=O | Symmetric Stretch | 1170 - 1190 |

| Ar-O-C | Asymmetric Stretch | ~1250 |

| Ar-O-C | Symmetric Stretch | ~1040 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₁ClO₃S), the molecular ion peak [M]⁺ would be expected at m/z 234, with a characteristic isotopic pattern for the presence of chlorine ([M+2]⁺). Common fragmentation pathways for arylsulfonyl chlorides involve the loss of the chlorine atom to give a [M-Cl]⁺ ion, or the loss of the entire sulfonyl chloride group. Another typical fragmentation is the loss of SO₂.

In the mass spectra of sulfonamide derivatives, fragmentation often occurs at the S-N bond.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) |

| [M]⁺ | 234 |

| [M+2]⁺ | 236 |

| [M-Cl]⁺ | 199 |

| [M-SO₂Cl]⁺ | 135 |

Single Crystal X-ray Diffraction (XRD) for Definitive Structural Determination

Single crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound is readily available in published literature, analysis of its crystalline derivatives, such as sulfonamides, would yield definitive information on bond lengths, bond angles, and intermolecular interactions. For example, an X-ray structure of a sulfonamide derivative would confirm the geometry around the sulfur atom and detail the hydrogen bonding networks and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of substituents like the ethoxy and methyl groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The typical absorption maxima for such a compound would be expected in the 200-300 nm range. The electronic spectra of sulfonamide derivatives are also characterized by absorptions in this region.

Q & A

Q. What are the recommended synthetic routes for 5-Ethoxy-2-methyl-benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Sulfonation-Chlorination Approach : Begin with a substituted benzene precursor (e.g., 2-methyl-5-ethoxybenzene). Sulfonate using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent chlorination with PCl₅ or SOCl₂ at reflux (70–80°C) yields the sulfonyl chloride. Monitor reaction progress via TLC or NMR for intermediates .

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) to minimize byproducts. Purify via recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate high-purity crystals .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., ethoxy and methyl groups). The sulfonyl chloride group (SO₂Cl) causes deshielding of adjacent protons (~δ 7.5–8.5 ppm). Compare with databases for analogous sulfonyl chlorides .

- FT-IR : Confirm SO₂Cl presence via asymmetric/symmetric S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹). Ethoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

Methodological Answer:

- Controlled Replication : Systematically vary parameters (temperature, solvent polarity, catalyst presence) in nucleophilic substitution reactions. For example, compare reactivity in DMF (polar aprotic) vs. THF (less polar) to assess solvent effects on sulfonamide formation .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify dominant factors causing discrepancies. Cross-validate findings with computational models (DFT studies on transition states) .

Q. What strategies optimize regioselectivity in sulfonation reactions involving this compound?

Methodological Answer:

- Directing Group Utilization : Leverage the ethoxy group’s meta-directing effect. Use protecting groups (e.g., acetyl for -OH) to block undesired sulfonation sites. Deprotect post-sulfonation with mild bases (e.g., NaHCO₃) .

- Catalytic Control : Employ Lewis acids (e.g., AlCl₃) to stabilize sulfonation intermediates, favoring regioselective attack at the methyl-adjacent position. Monitor selectivity via HPLC .

Q. How does the stability of this compound vary under storage conditions, and what degradation products form?

Methodological Answer:

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze samples via LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives). Store under inert atmosphere (N₂) in anhydrous solvents (e.g., dichloromethane) to prevent moisture-induced decomposition .

- Degradation Pathways : Hydrolysis of the sulfonyl chloride group forms 5-ethoxy-2-methylbenzenesulfonic acid. Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What methodologies address low yields in coupling reactions using this compound?

Methodological Answer:

- Activation Strategies : Use coupling agents (e.g., DCC or HOBt) to enhance reactivity with amines. Pre-activate the sulfonyl chloride with DMAP in anhydrous DCM to improve electrophilicity .

- Byproduct Mitigation : Add molecular sieves to absorb HCl gas, shifting equilibrium toward product formation. Optimize stoichiometry (1:1.1 molar ratio of sulfonyl chloride to amine) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from multiple studies, adjusting for variables (cell line, assay type). Use standardized protocols (e.g., MTT assays for cytotoxicity) to reduce variability .

- Mechanistic Studies : Perform SAR (Structure-Activity Relationship) analyses to identify critical substituents. For example, replacing the ethoxy group with methoxy may alter binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.